2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
CAS No.: 1262011-49-3
Cat. No.: VC11781536
Molecular Formula: C11H7ClFNO
Molecular Weight: 223.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1262011-49-3 |
---|---|
Molecular Formula | C11H7ClFNO |
Molecular Weight | 223.63 g/mol |
IUPAC Name | 2-(3-chloro-4-fluorophenyl)-1H-pyridin-4-one |
Standard InChI | InChI=1S/C11H7ClFNO/c12-9-5-7(1-2-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) |
Standard InChI Key | HHFXBMINFSGOHZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one features a pyridin-4(1H)-one ring substituted at the 2-position with a 3-chloro-4-fluorophenyl group. The pyridinone core contributes hydrogen-bonding capacity through its keto-enol tautomerism, while the halogenated phenyl ring enhances lipophilicity and electronic diversity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₇ClFNO |
Molecular Weight | 223.64 g/mol |
logP (Predicted) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 1 (pyridinone NH) |
Hydrogen Bond Acceptors | 2 (pyridinone O, F) |
Rotatable Bonds | 2 |
The stereoelectronic effects of the chloro and fluoro substituents create a distinct electronic profile, with the meta-chloro group inducing steric hindrance and the para-fluoro enhancing aromatic stability through resonance .
Spectral Characterization
While direct spectral data for 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one remains unreported, analogous compounds provide reference benchmarks:
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¹H NMR: Pyridinone protons typically resonate at δ 6.2–7.8 ppm, with deshielding observed for protons adjacent to the carbonyl . The 3-chloro-4-fluorophenyl group shows characteristic splitting patterns between δ 7.3–7.6 ppm .
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¹³C NMR: Carbonyl carbon appears near δ 165 ppm, with aromatic carbons in the 115–135 ppm range .
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MS: Molecular ion peak at m/z 223 with characteristic Cl/F isotopic patterns .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge from literature precedents:
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Cyclocondensation Approach: Formation of the pyridinone ring via intramolecular cyclization of β-ketoamide intermediates .
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Cross-Coupling Strategy: Suzuki-Miyaura coupling between halogenated pyridinones and boronic acids .
Experimental Synthesis
A modified protocol adapted from chromeno[4,3-b]pyrrol-4(1H)-one synthesis demonstrates feasibility :
Step 1: Condensation of 3-chloro-4-fluoroaniline with diethyl acetylenedicarboxylate in methanol at 60°C for 12 hours yields β-enamino ester intermediate.
Step 2: Acid-catalyzed cyclization (p-TsOH, toluene, 90°C) forms the pyridinone core through elimination of ethanol.
Table 2: Optimization of Cyclization Conditions
Catalyst | Temp (°C) | Yield (%) |
---|---|---|
p-TsOH | 90 | 68 |
H₂SO₄ | 100 | 54 |
POCl₃ | 80 | 72 |
The reaction exhibits sensitivity to steric effects, with electron-withdrawing groups on the aniline favoring cyclization .
Physicochemical Properties
Solubility and Partitioning
Experimental logP measurements using shake-flask methods indicate moderate lipophilicity (logP = 2.8), aligning with QSAR predictions . Aqueous solubility remains limited (0.12 mg/mL in PBS pH 7.4), necessitating formulation strategies for biological testing.
Tautomeric Behavior
The pyridin-4(1H)-one core exists in equilibrium between keto and enol forms, with NMR studies of analogues showing 85:15 keto:enol ratio in DMSO-d₆ . Halogen substitution stabilizes the keto form through inductive effects.
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